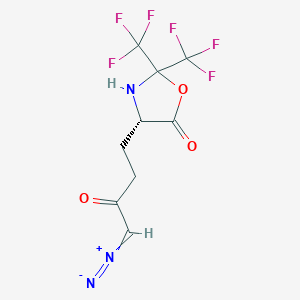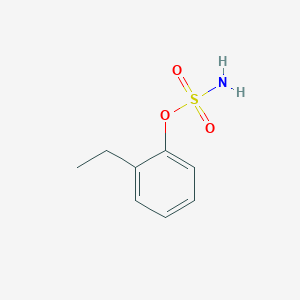
2-Ethylphenyl sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylphenyl sulfamate is an organosulfur compound characterized by the presence of a sulfamate group attached to a 2-ethylphenyl moiety. This compound is part of a broader class of sulfamates, which have found applications in various fields, including pharmaceuticals, agrochemicals, and polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylphenyl sulfamate typically involves the reaction of 2-ethylphenol with sulfamoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired sulfamate ester .
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalysts such as diaryl borinic acid can enhance the efficiency of the sulfamation process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylphenyl sulfamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert it to sulfinates.
Substitution: Nucleophilic substitution reactions can replace the sulfamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonates
Reduction: Sulfinates
Substitution: Various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
2-Ethylphenyl sulfamate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurofibromatosis.
Industry: Utilized in the production of polymers and as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-ethylphenyl sulfamate involves its interaction with specific molecular targets, such as enzymes. It can act as an enzyme inhibitor by binding to the active site and preventing substrate access. This inhibition can affect various biological pathways, including those involved in cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfonamides: Similar in structure but contain a sulfonamide group instead of a sulfamate group.
Sulfinamides: Differ by having a sulfinamide group.
Sulfonates: Contain a sulfonate group instead of a sulfamate group.
Uniqueness
2-Ethylphenyl sulfamate is unique due to its specific sulfamate group, which imparts distinct chemical reactivity and biological activity compared to other sulfur-containing compounds. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
691397-24-7 |
|---|---|
Molekularformel |
C8H11NO3S |
Molekulargewicht |
201.25 g/mol |
IUPAC-Name |
(2-ethylphenyl) sulfamate |
InChI |
InChI=1S/C8H11NO3S/c1-2-7-5-3-4-6-8(7)12-13(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) |
InChI-Schlüssel |
SXEQGFZRULNSKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1OS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(2-Hydroxyethyl)-1h-pyrrol-2-yl]propan-1-ol](/img/structure/B12539371.png)
![1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene](/img/structure/B12539372.png)
![Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]-](/img/structure/B12539374.png)
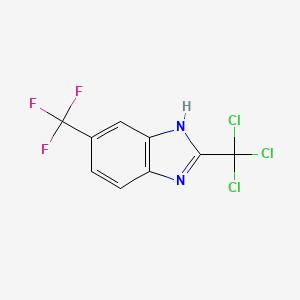
![4-[5-{4-[(Pentan-2-yl)oxy]phenyl}pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539393.png)
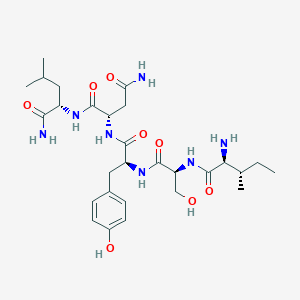
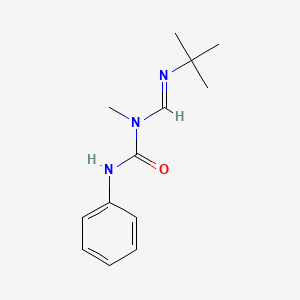

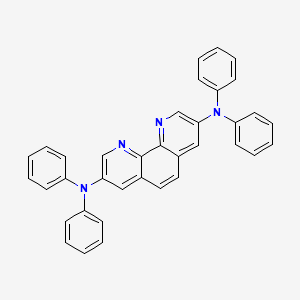
![Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate](/img/structure/B12539418.png)
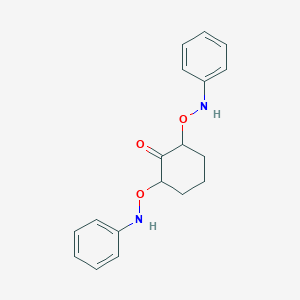

![1-[4-(Methylsulfanyl)naphthalen-1-yl]propan-1-one](/img/structure/B12539442.png)
